molecular formula C16H12F2N2O2 B286705 N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide

N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide

Cat. No. B286705
M. Wt: 302.27 g/mol
InChI Key: TZBRJWILHUPPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide, also known as DFB, is a chemical compound that has gained significant attention in the field of scientific research. DFB is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various physiological processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide exerts its pharmacological effects by inhibiting the activity of GSK-3, which is a serine/threonine kinase that plays a key role in various signaling pathways. GSK-3 is involved in the regulation of glycogen metabolism, cell cycle progression, gene expression, and cell survival. By inhibiting GSK-3, N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide modulates these pathways and exerts its therapeutic effects.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has also been shown to regulate glucose metabolism and insulin signaling by inhibiting GSK-3. In addition, N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide is a potent and selective inhibitor of GSK-3, which makes it an ideal tool for studying the role of this enzyme in various physiological processes. However, N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the investigation of its potential toxicity and side effects. In addition, the development of N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide analogs with improved pharmacological properties is an area of active research. Finally, the use of N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide in combination with other drugs or therapies is a promising approach for enhancing its therapeutic efficacy.

Synthesis Methods

The synthesis of N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide involves a multi-step process that starts with the synthesis of 7-methyl-1,2-benzisoxazole-3-carboxylic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with N-(3,5-difluorophenyl)acetamide in the presence of a base to yield N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide. The overall yield of this synthesis method is around 60%.

Scientific Research Applications

N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and bipolar disorder. In cancer, N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. In Alzheimer's disease, N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In bipolar disorder, N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has been shown to regulate mood and behavior by modulating the activity of GSK-3, which is known to be dysregulated in this disorder.

properties

Molecular Formula

C16H12F2N2O2

Molecular Weight

302.27 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C16H12F2N2O2/c1-9-3-2-4-13-14(20-22-16(9)13)8-15(21)19-12-6-10(17)5-11(18)7-12/h2-7H,8H2,1H3,(H,19,21)

InChI Key

TZBRJWILHUPPRT-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1ON=C2CC(=O)NC3=CC(=CC(=C3)F)F

Canonical SMILES

CC1=C2C(=CC=C1)C(=NO2)CC(=O)NC3=CC(=CC(=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.